The synthesis of G Protein-Coupled Receptor 19 can be investigated through various molecular biology techniques. For example, the receptor can be expressed in cultured cells using plasmid vectors containing the GPR19 gene. Common methods for synthesizing and studying this protein include:
The mechanism of action for G Protein-Coupled Receptor 19 involves its interaction with intracellular signaling pathways once activated. Although the exact ligand remains unidentified, studies suggest that GPR19 may modulate cellular responses to stress and metabolic changes:
G Protein-Coupled Receptor 19 has potential applications in various scientific fields:
G protein-coupled receptor 19 (GPR19) is an orphan class A GPCR first identified through expressed sequence tag (EST) database screening in 1996 [6] [9]. As a member of the large GPCR superfamily, which constitutes approximately 4% of the human proteome and represents crucial pharmaceutical targets, GPR19 participates in transmembrane signaling yet remains without a definitively validated endogenous ligand [4] [7]. This receptor demonstrates predominant neuronal expression during embryogenesis and maintains significant activity in specific brain regions and peripheral tissues in adulthood, suggesting roles in neurodevelopment, circadian regulation, metabolism, and cancer progression [1] [5] [9]. Its orphan status, complex expression dynamics, and implication in fundamental physiological processes position GPR19 as a compelling subject for biomedical research aimed at elucidating its signaling mechanisms and therapeutic potential.
The human GPR19 gene resides on chromosome 12p13.1, spanning approximately 56 kilobases (GRCh38.p14; NC_000012.12: 12,660,890-12,696,207) [2] [10]. It generates multiple transcripts through alternative splicing, with the predominant isoform (GPR19-201) encoding a 415-amino acid protein with a predicted molecular mass of ~47.7 kDa [2] [10]. Like all class A GPCRs, the GPR19 protein adopts a characteristic heptahelical topology consisting of seven transmembrane (7-TM) α-helices connected by alternating intracellular and extracellular loops, an extracellular N-terminus, and an intracellular C-terminus [6] [10]. AlphaFold structural predictions corroborate this architecture and reveal potential ligand-binding pockets within the transmembrane bundle [10].
Table 1: Genomic and Structural Features of Human GPR19
Feature | Detail |
---|---|
Gene Locus | Chromosome 12p13.1 |
Genomic Coordinates | GRCh38: NC_000012.12: 12,660,890 - 12,696,207 (Complement) |
Primary Protein Isoform | Isoform 201 (415 amino acids; UniProt Q15760) |
Predicted Molecular Mass | 47.7 kDa |
Protein Domains | 7-Transmembrane domains (Class A GPCR signature) |
Key Structural Motifs | Characteristic disulfide bonds stabilizing ECL2, conserved NPxxY motif in TM7 |
Post-translational modifications typical of GPCRs, such as palmitoylation and phosphorylation sites within the C-terminal domain, are predicted computationally and likely regulate receptor trafficking, desensitization, and downstream signaling cascades [10]. While detailed experimental structural data (e.g., X-ray crystallography, cryo-EM) remains unavailable, the conservation of class A GPCR signature motifs suggests shared mechanisms for G protein coupling. Notably, the receptor exhibits both plasma membrane and cytoplasmic localization in immunohistochemical studies, indicative of dynamic regulation through internalization [9].
GPR19 is phylogenetically classified within the Class A (Rhodopsin-like) family of GPCRs, the largest and most diverse group within the GPCR superfamily [6] [7]. Despite its classification, GPR19 retains its designation as an orphan receptor because its cognate endogenous ligand remains unconfirmed despite extensive investigation. Several candidates have been proposed, most notably the peptide hormone adropin, encoded by the ENHO gene (Energy Homeostasis Associated) [6] [9]. Adropin, implicated in glucose/lipid homeostasis and circadian regulation, reportedly binds GPR19 and stimulates ERK1/2 MAP kinase signaling via Gαi-mediated pathways in heterologous expression systems [9] [13]. However, independent validation and demonstration of high-affinity, specific binding under physiological conditions are still required for definitive deorphanization.
The persistent orphan status of GPR19 underscores challenges in ligand identification for receptors lacking close relatives with known ligands. GPR19 exhibits low sequence homology to other deorphanized class A receptors, limiting reliable inference of ligand type through bioinformatics alone [7]. Proposed signaling pathways downstream of GPR19 activation include:
Table 2: GPR19 Classification and Signaling Pathways
Classification Aspect | Detail |
---|---|
GPCR Class | Class A (Rhodopsin-like) |
Orphan Receptor Status | Yes (Endogenous ligand not definitively confirmed) |
Proposed Ligand(s) | Adropin (Strong candidate, not universally validated) |
Proposed G Protein Coupling | Primarily Gαi/o (Inferred from cAMP inhibition and structural motifs) |
Key Downstream Pathways | Inhibition of adenylate cyclase → ↓cAMP; Activation of MAPK/ERK; Potential GIT2 interaction |
GPR19 demonstrates significant evolutionary conservation across vertebrates, reflecting its potential biological importance. Homologs have been identified and characterized in mammals (mouse, rat), birds, and fish [1] [5] [7]. The protein sequence, particularly within the transmembrane domains crucial for structural integrity and signaling, shows high conservation [1] [7]. However, substantial divergence exists in invertebrates, suggesting the receptor's functional roles may have evolved significantly with vertebrate development [3] [7].
Analysis of mRNA and protein expression reveals distinct patterns across species and developmental stages:
Table 3: Evolutionary Conservation and Tissue Expression of GPR19
Aspect | Pattern |
---|---|
Vertebrate Conservation | High (Mammals, birds, fish); Low in invertebrates |
Embryonic Expression (Mouse) | High in neuroectoderm; Widespread in developing nervous system |
Adult CNS Expression | Olfactory bulb, Hippocampus, Hypothalamus (esp. SCN), Cerebellum, Cortex |
Peripheral Expression | Testis > Endocrine cells (GI, pancreas, prostate, lung) > Heart, Liver, Kidney |
Tumor Expression | Strong: SCLC, Lung carcinoids; Moderate: Medullary thyroid cancer, Pheochromocytoma, Breast cancer |
Functional Implications | Neurodevelopment, Circadian rhythm, Endocrine function, Metabolism, Cancer progression |
This conserved yet dynamically regulated expression profile underscores the multifaceted potential roles of GPR19, spanning fundamental neurodevelopmental processes, circadian entrainment, metabolic regulation, and cancer pathophysiology. Its specific localization within endocrine cells and distinct neuronal populations provides crucial clues for future research aimed at elucidating its physiological ligands and downstream signaling networks.
Compound Name: GPR19 protein (G protein-coupled receptor 19)
CAS No.: 1721-59-1
CAS No.: 57414-02-5
CAS No.: 471-62-5
CAS No.: 83797-45-9
CAS No.: 13823-29-5
CAS No.: